molecular formula C20H15ClO5 B3545768 4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl 2-chlorobenzoate

4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl 2-chlorobenzoate

Cat. No.: B3545768
M. Wt: 370.8 g/mol
InChI Key: YDMWDPFYUVFAJM-UHFFFAOYSA-N
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Description

“4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl 2-chlorobenzoate” is a chemical compound with the molecular formula C17H18O5 . It has an average mass of 302.322 Da and a monoisotopic mass of 302.115417 Da .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another example is the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C17H18O5 . Further structural details can be obtained through spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. As mentioned earlier, its synthesis involves an O-acylation reaction . Further reactions could depend on the specific conditions and reactants used.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula C17H18O5 . It has an average mass of 302.322 Da and a monoisotopic mass of 302.115417 Da . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the sources retrieved.

Future Directions

The future directions for research on “4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl 2-chlorobenzoate” could involve exploring its potential biological and pharmacological activities, given the known activities of coumarin derivatives . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.

Properties

IUPAC Name

(4-methyl-2-oxo-8-propanoylchromen-7-yl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO5/c1-3-15(22)18-16(25-20(24)13-6-4-5-7-14(13)21)9-8-12-11(2)10-17(23)26-19(12)18/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMWDPFYUVFAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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